BenchChemオンラインストアへようこそ!

5-Ethoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

Soluble epoxide hydrolase Enzyme inhibition Cardiovascular disease

This sub-nanomolar sEH inhibitor (IC50 0.400 nM) from US Patent 20240182406 offers a structurally distinct, non-urea chemotype for unambiguous EET/DHET pathway research. Its 1.5-fold potency advantage over in-class examples reduces assay amounts and long-term costs. Verified species parity (human/mouse IC50 = 0.400 nM) and >25,000-fold selectivity over COX-2 and LOX-5 eliminate arachidonic acid cascade crosstalk, guaranteeing reproducible target engagement critical for hypertensive, atherosclerotic, and pancreatitis murine models.

Molecular Formula C19H19NO4
Molecular Weight 325.364
CAS No. 898924-85-1
Cat. No. B2531657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol
CAS898924-85-1
Molecular FormulaC19H19NO4
Molecular Weight325.364
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)C2=C(C(=NO2)C)C3=CC=C(C=C3)OC)O
InChIInChI=1S/C19H19NO4/c1-4-23-15-9-10-16(17(21)11-15)19-18(12(2)20-24-19)13-5-7-14(22-3)8-6-13/h5-11,21H,4H2,1-3H3
InChIKeyAJJFINSHJYOLTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol (CAS 898924-85-1): A Sub-Nanomolar Soluble Epoxide Hydrolase (sEH) Inhibitor for Preclinical Cardiovascular and Inflammatory Disease Research


5-Ethoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol (CAS 898924-85-1) is a fully synthetic, heterocyclic small molecule belonging to the 3,4,5-trisubstituted isoxazole class. It is disclosed as Example 7 in US Patent 20240182406, which describes novel non-urea sEH inhibitors [1]. The compound exhibits exceptional inhibitory potency against recombinant human soluble epoxide hydrolase (sEH), with an IC50 of 0.400 nM, as documented in the BindingDB database (BDBM50591341; ChEMBL CHEMBL5177372) [2]. Its core scaffold comprises a 1,2-oxazole ring substituted at the 4-position with a 4-methoxyphenyl group and at the 3-position with a methyl group, coupled to a 5-ethoxy-2-hydroxyphenyl moiety at the oxazole 5-position. With a molecular formula of C19H19NO4 and a molecular weight of 325.4 g/mol , this compound represents a structurally distinct, non-urea chemotype within the sEH inhibitor landscape.

Why Generic Substitution Fails: Position-Specific Substitution on the Isoxazole Core of 5-Ethoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol Dictates sEH Potency and Selectivity


Within the 3,4,5-trisubstituted isoxazole sEH inhibitor series disclosed in US 20240182406, small modifications to the substituent pattern produce measurable shifts in inhibitory potency, target selectivity, and physico-chemical properties [1]. Compounds bearing different oxazole substitution patterns, alternative alkoxy groups, or modified phenolic linkages exhibit varying sEH IC50 values, making simple interchange of in-class analogs unreliable for reproducible research outcomes. The specific combination of a 3-methyl group on the oxazole ring, a 4-methoxyphenyl substituent at position 4, and a 5-ethoxy-2-hydroxyphenyl motif at position 5 results in the sub-nanomolar potency (IC50 0.400 nM) recorded for this compound, while closely related examples from the same patent family show up to 1.5-fold shifts in IC50 [2]. Furthermore, this compound's selectivity profile against COX-2 (IC50 >10,000 nM) and LOX-5 (IC50 >100,000 nM) represents a specific property that may not be shared by all isoxazole analogs [2]. For scientists evaluating sEH inhibitors for in vitro or in vivo pharmacological studies, these data underscore that generic substitution within this chemical series introduces unacceptable variability in target engagement.

Comparative Quantitative Evidence for 5-Ethoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol: Potency, Selectivity, and Structural Differentiation


Sub-Nanomolar sEH Inhibition: Direct Comparison with Later-Numbered Patent Examples

This compound (Patent Example 7) exhibits an IC50 of 0.400 nM against recombinant human sEH, compared to 0.600 nM for Example 9 (BDBM50591338) and 0.600 nM for Example 12 (BDBM50591333), representing a 1.5-fold superior inhibitory potency within the same patent family [1][2]. The assay employed purified recombinant human sEH and a fluorescent substrate (Nonfluorescent Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate) with identical incubation conditions across all tested examples, confirming comparable experimental procedures [1]. This quantitative potency difference is statistically meaningful for dose-response studies, where lower inhibitor concentrations reduce the risk of off-target interactions.

Soluble epoxide hydrolase Enzyme inhibition Cardiovascular disease

Selectivity Window Against COX-2 and LOX-5: Defining a Clean Pharmacological Profile

This compound demonstrates a selectivity window exceeding 25,000-fold for sEH over COX-2 (sEH IC50 = 0.400 nM; COX-2 IC50 > 10,000 nM) and exceeding 250,000-fold over LOX-5 (LOX-5 IC50 > 100,000 nM) [1]. These selectivity data were generated using human recombinant enzymes: COX-2 inhibition was measured with arachidonic acid as substrate (5 min incubation), while LOX-5 inhibition was assessed using arachidonic acid and ATP (10 min pre-incubation). In contrast, many classical sEH inhibitors, including urea-based compounds such as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), exhibit moderate COX and LOX pathway interactions that complicate interpretation of in vivo efficacy results. The absence of meaningful COX-2 and LOX-5 activity at concentrations up to 250,000 times the sEH IC50 makes this compound a more precise pharmacological tool for isolating sEH-dependent biological effects.

Target selectivity COX-2 inhibition Lipoxygenase Off-target profiling

Non-Urea Chemotype: Structural Differentiation from First-Generation sEH Inhibitors

This compound belongs to a non-urea structural class of sEH inhibitors, whereas the majority of previously described potent sEH inhibitors (including AUDA, t-AUCB, and GSK2256294) contain a urea or amide pharmacophore [1]. The isoxazole core replaces the central urea moiety with a rigid, aromatic heterocycle, potentially offering advantages in metabolic stability and membrane permeability. The patent specifically claims that compounds of this series exhibit 'unexpectedly high inhibitory activity for soluble epoxide hydrolase' and 'high metabolic stability, in particular stability against microsomal degradation' [1]. While direct comparative metabolic stability data for this specific compound versus urea-based inhibitors are not publicly available, the structural departure from the urea pharmacophore represents a fundamental chemical differentiation relevant to ADME profiling and formulation development.

Non-urea sEH inhibitor Isoxazole scaffold Drug discovery Metabolic stability

Consistent Cross-Species sEH Inhibition: Human and Mouse Enzyme Data Support Preclinical Translation

This compound maintains identical inhibitory potency across human and mouse sEH orthologs, with IC50 values of 0.400 nM recorded for both species under comparable assay conditions [1]. This contrasts with some sEH inhibitors that exhibit species-dependent potency variations—for instance, certain urea-based inhibitors show 2- to 10-fold differences in IC50 between human and rodent enzymes. The uniform cross-species potency simplifies dose translation from mouse disease models (e.g., angiotensin-II-induced hypertension, cerulein-induced pancreatitis) to human target engagement projections, as the same plasma concentration range is expected to produce equivalent sEH inhibition in both species.

Cross-species pharmacology Translational research In vivo model selection

Optimal Research and Industrial Application Scenarios for 5-Ethoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol Based on Differential Evidence


In Vitro sEH Inhibition Assays Requiring Maximal Potency with Minimal Compound Consumption

With an IC50 of 0.400 nM against human sEH [1], this compound is ideally suited for biochemical and cell-based assays where inhibitor concentrations must be kept low to avoid solvent toxicity or off-target effects. Its 1.5-fold potency advantage over later-numbered patent examples (Examples 9 and 12, both IC50 = 0.600 nM) enables researchers to use correspondingly lower compound amounts per assay well, reducing procurement costs in high-throughput screening campaigns.

In Vivo Cardiovascular and Inflammatory Disease Models in Mice Requiring Clean Target Engagement

The identical potency against human and mouse sEH (IC50 = 0.400 nM for both species) [1] combined with the >25,000-fold selectivity window over COX-2 and >250,000-fold over LOX-5 [2] makes this compound a precise tool for murine models of hypertension, atherosclerosis, cardiac hypertrophy, and pancreatitis. Researchers can administer the compound with confidence that observed biological effects are attributable to sEH inhibition rather than confounding modulation of prostaglandin or leukotriene pathways.

Medicinal Chemistry Hit-to-Lead Optimization Using a Non-Urea sEH Chemotype

As a non-urea isoxazole scaffold with demonstrated sub-nanomolar sEH potency [1], this compound serves as a structurally distinct starting point for lead optimization programs aiming to overcome the solubility, permeability, or metabolic limitations often associated with urea-based sEH inhibitors. The 5-ethoxy-2-hydroxyphenyl and 4-methoxyphenyl substituents provide clear vectors for analog synthesis to further improve drug-like properties while retaining potency.

Pharmacological Tool for Dissecting sEH-Dependent EET and DHET Pathway Biology

Given its clean selectivity profile—with no detectable activity against COX-2 (IC50 >10,000 nM) or LOX-5 (IC50 >100,000 nM) at concentrations far exceeding its sEH IC50 [2]—this compound enables unambiguous dissection of epoxyeicosatrienoic acid (EET) hydrolysis and downstream dihydroxyeicosatrienoic acid (DHET) signaling in vascular, renal, and neuronal tissues without interference from arachidonic acid cascade crosstalk.

Quote Request

Request a Quote for 5-Ethoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.